molecular formula C91H167N35O27 B12408318 Histone H3 (1-20)

Histone H3 (1-20)

Cat. No.: B12408318
M. Wt: 2183.5 g/mol
InChI Key: FMWOKSJRUYSZDS-UIOHYKFDSA-N
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Description

Histone H3 (1-20) refers to the first 20 amino acids of the histone H3 protein, which is a crucial component of chromatin in eukaryotic cells. Histone H3 plays a significant role in the structure of nucleosomes, which are the basic units of chromatin. The N-terminal tail of histone H3, including the first 20 amino acids, is subject to various post-translational modifications that influence gene expression, DNA repair, and chromatin organization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histone H3 (1-20) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) .

Industrial Production Methods: Industrial production of histone peptides, including Histone H3 (1-20), often involves recombinant DNA technology. This method includes cloning the gene encoding the desired peptide into an expression vector, transforming the vector into a suitable host (e.g., E. coli), and inducing the expression of the peptide. The peptide is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Histone H3 (1-20) undergoes various post-translational modifications, including:

Common Reagents and Conditions:

Major Products:

  • Acetylated Histone H3 (1-20)
  • Methylated Histone H3 (1-20)
  • Phosphorylated Histone H3 (1-20)

Mechanism of Action

Histone H3 (1-20) exerts its effects through post-translational modifications that alter chromatin structure and gene expression. These modifications can either activate or repress transcription by influencing the binding of transcription factors and other regulatory proteins to DNA. For example, acetylation of lysine residues neutralizes their positive charge, reducing the interaction between histones and DNA, leading to a more relaxed chromatin structure and increased gene expression .

Comparison with Similar Compounds

Histone H3 (1-20) can be compared with other histone peptides, such as:

Histone H3 (1-20) is unique due to its specific sequence and the critical role of its N-terminal tail in regulating chromatin structure and function.

Properties

Molecular Formula

C91H167N35O27

Molecular Weight

2183.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C91H167N35O27/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-/m0/s1

InChI Key

FMWOKSJRUYSZDS-UIOHYKFDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N

Origin of Product

United States

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